5-Aminopyridine-2-sulfonyl fluoride
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Overview
Description
5-Aminopyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H5FN2O2S It is a derivative of pyridine, characterized by the presence of an amino group at the 5-position and a sulfonyl fluoride group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminopyridine-2-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group into the pyridine ring. One common method is the reaction of 5-aminopyridine with sulfuryl fluoride (SO2F2) under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Aminopyridine-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding sulfonamides or sulfonates.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Bases: Triethylamine, sodium hydroxide
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Coupling Reagents: Palladium catalysts, boronic acids
Major Products Formed
Sulfonamides: Formed by substitution of the sulfonyl fluoride group with amines.
Sulfonates: Formed by substitution with alcohols.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
5-Aminopyridine-2-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonyl fluoride-sensitive enzymes.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain neurological disorders.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Aminopyridine-2-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with serine residues in enzymes, leading to enzyme inhibition. This property makes it a valuable tool in the study of enzyme function and in the development of enzyme inhibitors for therapeutic use.
Comparison with Similar Compounds
Similar Compounds
5-Aminopyridine-2-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl fluoride.
2-Fluoropyridine: Lacks the amino and sulfonyl fluoride groups but shares the pyridine ring structure.
5-Nitropyridine-2-sulfonyl fluoride: Contains a nitro group instead of an amino group.
Uniqueness
5-Aminopyridine-2-sulfonyl fluoride is unique due to the presence of both an amino group and a sulfonyl fluoride group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-aminopyridine-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2S/c6-11(9,10)5-2-1-4(7)3-8-5/h1-3H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGMUZIYWQQOHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2090368-76-4 |
Source
|
Record name | 5-aminopyridine-2-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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